Cas no 1807299-48-4 (Ethyl 4-cyano-3-ethyl-5-iodobenzoate)
Ethyl 4-cyano-3-ethyl-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-cyano-3-ethyl-5-iodobenzoate
-
- Inchi: 1S/C12H12INO2/c1-3-8-5-9(12(15)16-4-2)6-11(13)10(8)7-14/h5-6H,3-4H2,1-2H3
- InChI Key: SJPFVTZBGWUYHJ-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OCC)C=C(C=1C#N)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- XLogP3: 3.3
- Topological Polar Surface Area: 50.1
Ethyl 4-cyano-3-ethyl-5-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002028-250mg |
Ethyl 4-cyano-3-ethyl-5-iodobenzoate |
1807299-48-4 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A010002028-500mg |
Ethyl 4-cyano-3-ethyl-5-iodobenzoate |
1807299-48-4 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A010002028-1g |
Ethyl 4-cyano-3-ethyl-5-iodobenzoate |
1807299-48-4 | 97% | 1g |
$1549.60 | 2023-09-02 |
Ethyl 4-cyano-3-ethyl-5-iodobenzoate Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Ethyl 4-cyano-3-ethyl-5-iodobenzoate
Ethyl 4-cyano-3-ethyl-5-iodobenzoate (CAS No. 1807299-48-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-cyano-3-ethyl-5-iodobenzoate, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1807299-48-4, represents a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative, characterized by its cyano and iodo substituents, has garnered attention for its utility as an intermediate in the synthesis of various biologically active molecules. The strategic placement of these functional groups imparts unique reactivity, making it a valuable building block for medicinal chemists.
The benzoate moiety, a well-known pharmacophore, contributes to the solubility and metabolic stability of many drug candidates. In particular, the ester group in Ethyl 4-cyano-3-ethyl-5-iodobenzoate facilitates further derivatization through hydrolysis or transesterification, allowing for the creation of diverse chemical entities. The cyano group at the 4-position introduces a polar site for hydrogen bonding and can serve as a precursor for other functionalities, such as amides or carboxylic acids. The presence of an ethyl group at the 3-position adds another layer of structural complexity, influencing both the electronic and steric properties of the molecule.
The iodine atom at the 5-position is particularly noteworthy, as halogens are frequently employed in medicinal chemistry to modulate binding interactions with biological targets. Iodine can be selectively removed or replaced with other halogens or even alkyl groups through various cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. This versatility makes Ethyl 4-cyano-3-ethyl-5-iodobenzoate a cornerstone in the development of novel therapeutic agents.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, palladium-catalyzed cross-coupling reactions have enabled efficient construction of biaryl systems, which are prevalent in many FDA-approved drugs. The iodobenzene core in Ethyl 4-cyano-3-ethyl-5-iodobenzoate serves as an ideal substrate for these transformations, allowing for rapid diversification of molecular structures.
In the context of drug discovery, Ethyl 4-cyano-3-ethyl-5-iodobenzoate has been utilized in the synthesis of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The cyano group can be converted into an amide or carbamate moiety, which are common pharmacophores in kinase inhibitors. Additionally, the iodo substituent allows for further functionalization via transition-metal catalysis, enabling the introduction of aryl or heteroaryl groups that can optimize binding to target enzymes.
The compound's utility extends beyond kinase inhibitors. It has also been employed in the development of antiviral and antibacterial agents. For example, recent studies have demonstrated its use in constructing indole derivatives known to exhibit potent antiviral activity against RNA viruses. The benzoate scaffold provides a stable backbone for these modifications, while the cyano and iodo groups offer handles for further functionalization.
The synthesis of Ethyl 4-cyano-3-ethyl-5-iodobenzoate itself is a testament to modern synthetic organic chemistry techniques. While classical methods involving iodination and esterification are possible, recent reports have highlighted more efficient routes leveraging catalytic hydrogenation and directed functionalization strategies. These advances not only improve yield but also reduce waste, aligning with green chemistry principles.
One particularly innovative approach involves the use of flow chemistry to produce Ethyl 4-cyano-3-ethyl-5-iodobenzoate. Flow systems enable precise control over reaction conditions, leading to higher reproducibility and scalability. This method has been particularly useful in industrial settings where consistent quality is paramount.
The growing interest in computationally guided drug design has also influenced how researchers approach intermediates like Ethyl 4-cyano-3-ethyl-5-iodobenzoate. Molecular modeling studies have identified optimal positions for functionalization based on predicted interactions with biological targets. This synergy between experimental synthesis and computational chemistry accelerates the discovery process significantly.
In conclusion, Ethyl 4-cyano-3-propylidenebenzofuranone (CAS No. 18072994804) stands as a versatile intermediate with broad applications in pharmaceutical synthesis. Its unique structural features—particularly the benzoate ester group combined with cyano and iodo substituents—make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics against various diseases.
1807299-48-4 (Ethyl 4-cyano-3-ethyl-5-iodobenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)